molecular formula C7H7NO6S B1265886 3-Amino-5-sulfosalicylic acid CAS No. 6201-86-1

3-Amino-5-sulfosalicylic acid

Cat. No. B1265886
CAS RN: 6201-86-1
M. Wt: 233.2 g/mol
InChI Key: ZLTOYIGWKLTQBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-amino-5-sulfosalicylic acid involves eco-friendly methods to produce novel sulfonamides from 5-aminosalicylic acid and substituted sulfonyl chlorides. These methods aim to explore structure-activity relationships (SAR) by synthesizing similar compounds from 3-aminobenzoic acid and 4-aminophenol, demonstrating the versatility and potential of 3-amino-5-sulfosalicylic acid derivatives in various applications (Kuchana & Nadakuditi, 2019).

Molecular Structure Analysis

The molecular structure of 3-amino-5-sulfosalicylic acid and its derivatives often features extensive hydrogen-bonded three-dimensional layered polymer structures. These structures are characterized by significant interlayer π-π interactions, demonstrating the compound's potential for forming complex molecular assemblies (Smith et al., 2005).

Chemical Reactions and Properties

3-Amino-5-sulfosalicylic acid and its derivatives engage in a variety of chemical reactions. For instance, their ability to form proton-transfer compounds with other aromatic compounds, leading to structures with significant hydrogen bonding and three-dimensional polymer networks, showcases their reactive nature and potential for creating complex molecular systems (Smith, 2005).

Physical Properties Analysis

The physical properties of 3-amino-5-sulfosalicylic acid derivatives have been explored through studies on their crystal structures and solubility. These studies reveal that the compounds exhibit remarkable aqueous solubility and form polymeric structures in the solid state, highlighting their potential for pharmaceutical and material science applications (Andrews et al., 2009).

Scientific Research Applications

Crystalline Structure and Proton-Transfer Compounds

3-Amino-5-sulfosalicylic acid (3-APy.5-SSA) has been studied for its ability to form crystalline structures through proton transfer with other compounds. For instance, it can form two kinds of proton-transfer organic adducts with 3-aminopyridine, resulting in layered polymer structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Additionally, it has been found to form a 1:1 proton-transfer compound with 3-aminobenzoic acid, exhibiting a layered polymer structure facilitated by hydrogen bonding and ring interactions (Smith, 2005).

Optical and Non-linear Optical Properties

The optical and non-linear-optical (NLO) properties of organic 5-sulfosalicylates have been explored, considering 3-APy.5-SSA as a potential material for tunable optical applications. This includes studies using spectroscopic methods like X-ray diffraction, electronic absorption, and fluorescence spectroscopy (Ivanova & Spiteller, 2011).

Complexation with Rare-Earth Elements

Research has been conducted on the thermodynamics of 3-APy.5-SSA complexing with rare-earth elements. This study used pH titration methods to understand the stability of such complexes at different temperatures (Baranova, Pirkes, Bugayevskii, Kholin, & Kostromina, 1991).

Catalytic Properties

The catalytic properties of 5-sulfosalicylic acid have been explored, notably in facilitating Mannich reactions in pure water. This research demonstrated its efficiency as a water-soluble Bronsted acid catalyst, showcasing potential for organic synthesis (Chun et al., 2014).

Hybrid Luminescence Materials

3-APy.5-SSA has been utilized in the design of inorganic/organic hybrid luminescence materials. This involves modifying 5-sulfosalicylic acid and coordinating it with terbium ion, resulting in materials exhibiting strong luminescence properties (Ying, 2009).

Extraction Methods in Plant Products

Studies on extraction methods for amino acids in plant products have used 5-sulfosalicylic acid for deproteinating plasma proteins, indicating its utility in biochemical analysis (Wei-wei, 2010).

Solubility in Supercritical Carbon Dioxide

The solubility of 5-sulfosalicylic acid in supercritical carbon dioxide has been investigated, providing insights into its physical properties under various temperature and pressure conditions (Tian, Jin, Guo, & Zhang, 2007).

Future Directions

5-Sulphosalicylic acid, a related compound, has been used as an efficient organocatalyst in diverse fields such as in the determination of total proteins in spinal fluids, used as a spray reagent for detection of sugars on thin-layer chromatogram, as a redox indicator, in the study of pulse radiolysis and as a chelating agent7. This suggests potential future directions for the use of 3-Amino-5-sulfosalicylic acid in similar applications.


Please note that the information provided is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

3-amino-2-hydroxy-5-sulfobenzoic acid
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InChI

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO6S
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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DSSTOX Substance ID

DTXSID8074863
Record name 3-Amino-5-sulfosalicylic acid
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Molecular Weight

233.20 g/mol
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Physical Description

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum.
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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Product Name

3-Amino-5-sulfosalicylic acid

CAS RN

6201-86-1
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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Record name 3-Amino-2-hydroxy-5-sulfobenzoic acid
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Record name 3-Amino-5-sulfosalicylic acid
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Record name 3-amino-5-sulphosalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
TA Baranova, SB Pirkes, AA Bugayevskii… - The Journal of Chemical …, 1991 - Elsevier
… In the present study thermodynamic characteristics of the processes of 3-amino-5-sulfosalicylic acid complexing with rare-earth elements were determined. The pH titration method for (…
Number of citations: 4 www.sciencedirect.com
TA Baranova, SB Pirkes, NA Kostromina… - Ukrainskij …, 1989 - inis.iaea.org
[en] A study was made on rare earth complexes with 3-A-5-ssal acid (L) in pH 1-11 range at Ln: L ratio, equal to 1: 1 and 1: 2. pH-potentiometric method was used as the main one and …
Number of citations: 1 inis.iaea.org
TA Baranova, SB Pirkes, NA Kostromina… - … Zhurnal (Russian Edition …, 1989 - osti.gov
A study was made on rare earth complexes with 3-A-5-ssal acid(L) in pH 1-11 range at Ln:L ratio, equal to 1:1 and 1:2. pH-potentiometric method was used as the main one and …
Number of citations: 0 www.osti.gov
NM Alykov, AI Cherkesov - Zhurnal Analiticheskoj Khimii, 1976 - inis.iaea.org
Fluorescence reaction between 3-amino-5-sulfosalicylic acid a..|INIS …
Number of citations: 3 inis.iaea.org
E Casassas, A Izquierdo-Ridorsa… - Analytical …, 1985 - Taylor & Francis
Fluorescence properties of 2,2′-dihydroxy-3,3′-dicarboxy -1,1′-dinaphthylmethane (pamoic acid) and of its aluminium 1:1 complex are described. The fluorescence of the latter, as …
Number of citations: 9 www.tandfonline.com
PCS Costa, JS Evangelista, I Leal, PCML Miranda - Mathematics, 2020 - mdpi.com
… Interestingly, the highly polar molecule 3-amino-5-sulfosalicylic acid behaves as an outlier, at coordinates (8.49, 2.37). This behavior is probably due a different mode of coordination …
Number of citations: 17 www.mdpi.com
CM O'Donnell, TN Solie - Analytical Chemistry, 1976 - ACS Publications
This review is the 15th of a series of biennial reviews on fluorometric and phosphorometric analysis covering the lit-erature indexed by Chemical Abstracts during the period from …
Number of citations: 15 pubs.acs.org
HJ Seim, RC Calkins - Analytical Chemistry, 1979 - ACS Publications
… fluorometric: 3-amino-5-sulfosalicylic acid … Alykov and Cherkesov (9) studied a general fluorometric method for Be using 3-amino-5-sulfosalicylic acid. The detection limit was 5 ppb in …
Number of citations: 6 pubs.acs.org
VM Ivanov - Journal of Analytical chemistry, 2004 - Springer
… Studies of the diazotization kinetics of o-, m-, and p-nitroanilines, 2-nitro-4-aminotoluene, 4-aminotoluene-2,5-disulfonic acid, 3-amino-5-sulfosalicylic acid, and 2-aminothiazole and …
Number of citations: 99 link.springer.com
PCS Costa, JS Evangelista, I Leal, P Miranda - 2020 - repositorio.unicamp.br
Quantitative structure-activity relationship (QSAR) and Quantitative structure-property relationship (QSPR) are mathematical models for the prediction of the chemical, physical or …
Number of citations: 3 repositorio.unicamp.br

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